2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
174283-17-1
VCID:
VC20939585
InChI:
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1
SMILES:
COC(=O)C1(CC(=O)N1)CO
Molecular Formula:
C6H9NO4
Molecular Weight:
159.14 g/mol
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
CAS No.: 174283-17-1
Cat. No.: VC20939585
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174283-17-1 |
|---|---|
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
| Standard InChI Key | QYTJBBSMODGNEH-LURJTMIESA-N |
| Isomeric SMILES | COC(=O)[C@]1(CC(=O)N1)CO |
| SMILES | COC(=O)C1(CC(=O)N1)CO |
| Canonical SMILES | COC(=O)C1(CC(=O)N1)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator